molecular formula C12H16O7 B196051 alpha-Arbutin CAS No. 84380-01-8

alpha-Arbutin

Cat. No. B196051
CAS RN: 84380-01-8
M. Wt: 272.25 g/mol
InChI Key: BJRNKVDFDLYUGJ-ZIQFBCGOSA-N
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Description

Alpha-Arbutin, also known as Hydroquinone β-D-glucopyranoside, is a naturally occurring antioxidant and skin brightener found in the bearberry plant. It reduces melanin formation, improving the appearance of age spots, freckles, melasma, and post-inflammatory pigmentation .


Synthesis Analysis

Alpha-arbutin can be selectively synthesized by alpha-anomer-selective glucosylation of hydroquinone with maltose as a glucosyl donor using lyophilized cells of Xanthomonas campestris WU-9701 as a biocatalyst . Another synthesis method involves Lewis acid-catalyzed selective glycosylation of tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate with hydroquinone .


Molecular Structure Analysis

The molecular formula of alpha-Arbutin is C12H16O7, and its molecular weight is 272.25 g/mol . The chemical structure consists of a glucose molecule (glucopyranoside) bound to a hydroquinone moiety .


Chemical Reactions Analysis

The stability of alpha-Arbutin is pH-dependent in a buffered aqueous solution, with maximum stability at pH 5.0 . It can undergo oxidation reactions .


Physical And Chemical Properties Analysis

Alpha-Arbutin is typically a white, crystalline powder . It is soluble in water, which makes it suitable for use in aqueous-based cosmetic and skincare formulations .

Scientific Research Applications

Wound Healing and Cellular Response

Alpha-arbutin demonstrates potential in promoting wound healing. A study by Polouliakh et al. (2020) found that alpha-arbutin reduces oxidative stress and activates the insulin/IGF-1 pathway in human dermal fibroblasts, suggesting its role in enhancing wound healing processes Polouliakh et al., 2020.

Therapeutic Potential

Alpha-arbutin is under investigation for its therapeutic potential in various diseases. Saeedi et al. (2021) highlighted its efficacy in treating hyperpigmentation disorders, types of cancers, and other diseases, emphasizing the need for more extensive trial studies Saeedi et al., 2021.

Trans-Epidermal Delivery

Research by Aung et al. (2019) explored alpha-arbutin-loaded dissolving microneedles as a means to improve its delivery for skin lightening. This study presents a novel method for enhancing the trans-epidermal delivery of alpha-arbutin Aung et al., 2019.

Biotechnological Production

The biotechnological production of alpha-arbutin and its derivatives has been a topic of interest due to its use in the cosmetic industry. Seo et al. (2012) reviewed the enzymatic methods for producing alpha-arbutin, highlighting its application in skin-lightening products Seo et al., 2012.

Chemical Synthesis

Wang et al. (2006) reported on the chemical synthesis of alpha-arbutin, which has significant applications in cosmetics. This synthesis presents an alternative to enzymatic methods, offering potential for large-scale production Wang et al., 2006.

Safety And Hazards

While alpha-Arbutin is generally safe for use, it can cause dermatitis rarely, and caution is recommended for the use of arbutin-containing products, especially from the viewpoint that hydroquinoid may be generated during product use .

Future Directions

Several analogs or derivatives of arbutin have been developed and studied for their melanin synthesis inhibitory action. Formulations have been developed to improve the stability, transdermal delivery, and release of arbutin, and device usage to promote skin absorption has been developed . Studies on the antioxidant properties of arbutin are emerging, and these antioxidant properties are proposed to contribute to the skin depigmenting action of arbutin .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233358
Record name alpha-Arbutin
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

alpha-Arbutin

CAS RN

84380-01-8
Record name α-Arbutin
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Record name alpha-Arbutin
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Record name alpha-Arbutin
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Record name alpha-Arbutin
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Record name 4-hydroxyphenyl-alpha-D-glucopyranoside
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Record name α-D-Glucopyranoside, 4-hydroxyphenyl
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Record name ALPHA-ARBUTIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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